molecular formula C18H16O5 B12437943 (3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one

(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one

Cat. No.: B12437943
M. Wt: 312.3 g/mol
InChI Key: WOXQROZUZURVHX-UHFFFAOYSA-N
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Description

The compound (3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one (CAS: 83162-84-9), also known as Bonducellin, is a chromone derivative with a molecular formula C₁₇H₁₄O₄ and molecular weight 282.29 g/mol . It belongs to the benzopyranone family, characterized by a conjugated aromatic system with a ketone group at position 4 and a methoxy-substituted benzylidene moiety at position 2. The compound’s (3E) configuration indicates the trans arrangement of the benzylidene substituent relative to the chromone core.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one

InChI

InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-17-14(16(12)20)7-8-15(19)18(17)22-2/h3-9,19H,10H2,1-2H3

InChI Key

WOXQROZUZURVHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3OC)O

Origin of Product

United States

Biological Activity

(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one, commonly referred to as a chromone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, supported by relevant research findings and data.

The molecular formula of this compound is C18H16O5C_{18}H_{16}O_{5} with a molecular weight of 312.321 g/mol. Its IUPAC name is 7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one, and it features significant functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC18H16O5
Molecular Weight312.321 g/mol
IUPAC Name7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one
Canonical SMILESCOC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3OC)O

Anticancer Activity

Recent studies have highlighted the potential of chromone derivatives in cancer treatment. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis and cell cycle arrest in human oral squamous cell carcinoma cells, showing a mechanism of action that involves the activation of caspases and modulation of Bcl-2 family proteins .

Case Study:
In a comparative analysis, this compound was found to be less toxic to normal keratinocytes than traditional chemotherapeutics like doxorubicin and 5-fluorouracil, suggesting a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial properties of this chromone derivative have also been investigated. Research indicates that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups in its structure enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Table: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans16 µg/mL

Antifungal Activity

The antifungal potential of this compound has been notably effective against several fungal strains. Studies have shown that it inhibits the growth of fungi such as Candida spp. and Aspergillus spp., with mechanisms involving disruption of ergosterol biosynthesis .

Research Findings:
A study reported that the compound's antifungal activity was comparable to standard antifungal agents like fluconazole, indicating its potential as an alternative treatment option for fungal infections .

Structure–Activity Relationship (SAR)

The biological activity of chromone derivatives is often linked to their structural features. Modifications at specific positions on the benzopyran core can significantly affect their potency. For instance, the presence of hydroxyl and methoxy substituents at positions 7 and 8 enhances both anticancer and antimicrobial activities .

Scientific Research Applications

The applications of (3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one, a chromone derivative, are primarily focused on its biological activities, particularly in cancer research . Chromones, the backbone structure of flavonoids, have shown potential as anticancer drugs with higher tumor specificity and reduced adverse effects compared to other polyphenols .

Scientific Research Applications

This compound

  • Chemoinformatics Analysis: This compound has a molecular weight of 312.321 and is analyzed through chemoinformatics for its physicochemical properties .
  • Anticancer Potential: Derivatives of chromone, including this compound, exhibit significant tumor specificity, potentially due to their optimal 3D structure and electric state .
  • Tumor Specificity: Chromone derivatives have demonstrated higher tumor specificity compared to major polyphenols like lignin-carbohydrate complex, tannin, and flavonoid .
  • Cell Cycle Influence: Specific chromone derivatives can induce subG1 and G2 + M cell population in human oral squamous cell carcinoma cell lines, showing less toxicity to keratinocytes compared to drugs like doxorubicin and 5-FU .
  • Lead Compound: This compound can be used as a lead compound to manufacture more active compounds .

Anti-Proliferative Activity of Chromone Derivatives

Chromone derivatives have been investigated for their anti-proliferative activities in various cancer cell lines . For instance, 7-methoxy-3-[(1E)-2-phenylethenyl]-4 H-1-benzopyran-4-one (compound 22 ) demonstrated the highest tumor specificity . Further research in this area could lead to the development of more effective and targeted cancer therapies.

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is crucial in understanding the relationship between the chemical structure of chromone derivatives and their biological activity . This analysis helps in optimizing the structure of these compounds to enhance their tumor specificity and reduce toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related benzopyranone derivatives are compared based on substituent variations, physicochemical properties, and reported bioactivities:

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

  • Structure : Differs by replacing the 4-methoxyphenyl group with a 4-hydroxyphenyl substituent.
  • Key Data: Molecular formula C₁₆H₁₂O₄, CAS 1000816-99-7.
  • Implications: Hydroxyl groups are known to influence hydrogen bonding and antioxidant activity, suggesting this analog may exhibit stronger radical scavenging properties than Bonducellin .

8-β-D-Glucopyranosyl-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one

  • Structure : Features a glucose moiety at position 8, increasing molecular weight to C₂₂H₂₂O₁₀ .
  • Key Data : The glycosylation enhances hydrophilicity, which could improve bioavailability. However, steric hindrance from the sugar group might reduce membrane permeability .
  • Implications : Glycosylated chromones are often prodrugs, with the sugar moiety facilitating targeted delivery or metabolic stability .

7-Methoxy-3-(2-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

  • Structure : Contains a piperidinylmethyl group at position 8 and a 2-methoxyphenyl substituent at position 3.
  • Key Data: Molecular formula C₂₄H₂₅NO₅ .
  • Implications : Such modifications are common in drug design to optimize pharmacokinetic profiles .

3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

  • Structure : Includes a prenyl group (3-methyl-2-butenyl) at position 8 and multiple hydroxyl groups.
  • Key Data: Molecular formula C₂₁H₂₀O₇.
  • Implications : Prenylated chromones are studied for neuroprotective and anticancer activities due to their enhanced bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one C₁₇H₁₄O₄ 282.29 4-Methoxyphenyl, 8-methoxy Not reported Moderate polarity, potential bioactivity
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one C₁₆H₁₂O₄ 268.27 4-Hydroxyphenyl Not reported Higher solubility, antioxidant potential
8-β-D-Glucopyranosyl-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one C₂₂H₂₂O₁₀ 446.40 8-Glucose, 4-methoxyphenyl Not reported Enhanced hydrophilicity, prodrug candidate
7-Methoxy-3-(2-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one C₂₄H₂₅NO₅ 407.46 8-Piperidinylmethyl, 2-methoxyphenyl Not reported Cation-π interaction potential
3-(2,4-Dihydroxyphenyl)-...-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one C₂₁H₂₀O₇ 384.38 8-Prenyl, multiple hydroxyls Not reported Lipophilic, neuroprotective interest

Research Findings and Implications

  • Synthetic Yields : Compounds with methoxy or hydroxy substituents (e.g., Bonducellin analogs) are typically synthesized in 40–65% yields via condensation reactions, as seen in and .
  • Antioxidant Activity : Pyridin-2-one derivatives with hydroxyl/methoxy groups (e.g., 4-bromophenyl analogs) show 67–79% radical scavenging activity , comparable to ascorbic acid . Bonducellin’s methoxy groups may confer similar activity, but direct studies are lacking.
  • Antimicrobial Potential: Chromones with lipophilic groups (e.g., prenyl or piperidinylmethyl) exhibit moderate inhibition against Staphylococcus aureus and Escherichia coli .

Notes

  • Structural-Activity Relationships (SAR) : Methoxy groups enhance metabolic stability, while hydroxyl groups improve solubility and antioxidant capacity. Bulky substituents (e.g., prenyl) favor membrane interaction .
  • Research Gaps : Direct comparative studies on the bioactivity of Bonducellin and its analogs are absent in the provided evidence. Further investigations into pharmacokinetics and target-specific assays are recommended.

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